N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Description
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N’-pyridin-3-yloxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a variety of biological activities by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the function of DNA gyrase, an enzyme that is essential for DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets DNA gyrase, it would affect the DNA replication pathway, leading to the inhibition of bacterial growth .
Pharmacokinetics
Benzothiazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits DNA gyrase, it could potentially lead to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18(19(27)23-15-4-3-9-21-13-15)22-12-14-7-10-25(11-8-14)20-24-16-5-1-2-6-17(16)28-20/h1-6,9,13-14H,7-8,10-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGXXKOJCZMGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.